molecular formula C11H11NO2S B2502265 N-(naphthalen-1-yl)methanesulfonamide CAS No. 53715-52-9

N-(naphthalen-1-yl)methanesulfonamide

Cat. No.: B2502265
CAS No.: 53715-52-9
M. Wt: 221.27
InChI Key: FSFJVGSCNHVIEZ-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)methanesulfonamide is an organic compound with the molecular formula C11H11NO2S. It is a sulfonamide derivative where the sulfonamide group is attached to a naphthalene ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)methanesulfonamide typically involves the reaction of naphthalene-1-amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(naphthalen-1-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • **Medicine

Biological Activity

N-(naphthalen-1-yl)methanesulfonamide is an organic compound notable for its diverse biological activities, attributed primarily to its sulfonamide functional group. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C11H13N1O2SC_{11}H_{13}N_{1}O_{2}S. It features a naphthalene moiety linked to a methanesulfonamide group, which enhances its solubility in polar solvents and contributes to its biological activity. The compound typically appears as a white to off-white solid.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of naphthalene derivatives, including this compound. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest. A study on naphthalene-substituted triazole derivatives showed significant in vitro cytotoxic activity against MDA-MB-231 breast cancer cells, indicating that similar naphthalene-containing compounds could exhibit comparable effects .

Table 1: Summary of Anticancer Activity of Naphthalene Derivatives

CompoundCell LineMechanism of ActionIC50 (μM)
6aMDA-MB-231Induces apoptosis1.5
8cMDA-MB-231Cell cycle arrest2.0

Enzyme Inhibition

This compound has been studied for its interaction with various enzymes and receptors. Its binding affinity to soluble epoxide hydrolase (sEH) has been particularly noted, where it acts as an inhibitor, potentially useful in treating acute pancreatitis by reducing inflammatory responses .

Synthesis Methods

The synthesis of this compound can be achieved through several pathways, often involving the reaction of naphthalene derivatives with methanesulfonyl chloride in the presence of bases. This synthetic versatility allows for the development of various analogs with enhanced biological properties.

Table 2: Synthesis Pathways for this compound

MethodologyReaction ConditionsYield (%)
Direct sulfonationNaphthalene + Methanesulfonyl chloride + Base70
Coupling reactionsNaphthalene derivative + Sulfonamide precursor65

Case Studies and Research Findings

A significant body of research has focused on the biological activity of sulfonamides, including those with naphthalene substitutions. For example, studies have shown that naphthalene-containing compounds can inhibit topoisomerases and protein tyrosine phosphatases, which are crucial targets in cancer therapy .

In another study, a library of compounds including naphthalene derivatives was screened for their ability to inhibit sEH, revealing promising candidates for further development in anti-inflammatory therapies .

Properties

IUPAC Name

N-naphthalen-1-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-15(13,14)12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFJVGSCNHVIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53715-52-9
Record name N-(1-NAPHTHYL)METHANESULFONAMIDE
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